9-(4-(Naphthalen-2-yl)phenyl)anthracene CAS 866611-28-1 properties
9-(4-(Naphthalen-2-yl)phenyl)anthracene CAS 866611-28-1 properties
An In-depth Technical Guide to 9-(4-(Naphthalen-2-yl)phenyl)anthracene (CAS 866611-28-1)
Introduction
9-(4-(Naphthalen-2-yl)phenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest within the field of organic electronics. Its molecular architecture, featuring a rigid and planar anthracene core appended with naphthalene and phenyl moieties, imparts unique photophysical and thermal properties. These characteristics make it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs), where it can function as a component in the emissive layer.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its relevance to researchers and professionals in materials science and drug development.
Core Physicochemical Properties
The fundamental properties of 9-(4-(Naphthalen-2-yl)phenyl)anthracene are summarized below. These data are crucial for its handling, processing, and integration into devices.
| Property | Value | Source(s) |
| CAS Number | 866611-28-1 | [2][3][4] |
| Molecular Formula | C₃₀H₂₀ | [2] |
| Molecular Weight | 380.48 - 380.49 g/mol | [2][3] |
| Synonym(s) | 9-(4-(naphthalen-2-yl)phenyl)anthracene | [3][4] |
| Purity | Typically ≥95% | [3] |
| Physical Form | Solid / Powder | [5] |
| Storage Temperature | 2-8°C | [4] |
Molecular Structure
The structure consists of an anthracene core linked at the 9-position to a phenyl ring, which is in turn substituted at the 4-position with a naphthalen-2-yl group. This extended π-conjugated system is responsible for its characteristic electronic and optical properties.
Caption: Molecular structure of 9-(4-(Naphthalen-2-yl)phenyl)anthracene.
Synthesis and Characterization
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The synthesis of 9-(4-(naphthalen-2-yl)phenyl)anthracene and its analogs typically employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[6][7][8] This method is favored for its high efficiency and tolerance of various functional groups, allowing for the direct formation of C-C bonds between aryl halides and arylboronic acids.[8]
A plausible synthetic route involves the coupling of 9-bromoanthracene with 4-(naphthalen-2-yl)phenylboronic acid.
Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol: Synthesis
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Vessel Preparation : To a dried reaction flask, add 9-bromoanthracene (1.0 eq), 4-(naphthalen-2-yl)phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like K₂CO₃ (2.0 eq).[6][8]
-
Solvent Addition : Introduce a degassed solvent system, for example, a mixture of dimethylformamide (DMF) and water (9:1).[6]
-
Inert Atmosphere : Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.
-
Reaction : Heat the mixture to reflux (e.g., 90 °C) and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[6][7]
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Work-up : After cooling to room temperature, precipitate the crude product by adding water.
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Isolation and Purification : Filter the precipitate, wash thoroughly with water and a non-polar solvent like hexane, and then dry. Further purify the crude product by column chromatography on silica gel followed by recrystallization or sublimation to yield the final, pure compound.[7]
Characterization Data
| Analysis Method | Expected Observations |
| ¹H-NMR | Complex multiplets in the aromatic region (approx. 7.3-8.9 ppm), corresponding to the protons on the anthracene, phenyl, and naphthalene rings. The integration of these signals would correspond to the 20 protons of the molecule. |
| ¹³C-NMR | A series of signals in the aromatic region (approx. 110-150 ppm), representing the 30 unique carbon atoms in the structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (approx. 380.49 m/z). |
Applications in Organic Electronics
Anthracene derivatives are cornerstone materials in organic electronics, primarily due to their high fluorescence quantum yields and thermal stability.[1][9] 9-(4-(Naphthalen-2-yl)phenyl)anthracene is particularly relevant for its use in OLEDs.
Role in OLEDs
This compound is suitable as a blue fluorescent host or emitter material in the emissive layer (EML) of an OLED device.[6][10] Its large bandgap allows for efficient energy transfer to guest dopant molecules, a critical process for achieving high-efficiency and color-pure light emission.[6] The bulky and rigid structure contributes to a high glass transition temperature (Tg) and thermal decomposition temperature (Td), which enhances the morphological stability and operational lifetime of the OLED device.[10]
Experimental Protocol: OLED Device Fabrication
The fabrication of a multilayer OLED is a precise process conducted in a high-vacuum environment to prevent contamination.[6]
Sources
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. 9-(4-(Naphthalen-2-yl)phenyl)anthracene | 866611-28-1 [sigmaaldrich.com]
- 4. 9-(4-(Naphthalen-2-yl)phenyl)anthracene | 866611-28-1 [sigmaaldrich.com]
- 5. 9-Bromo-10-(4-(naphthalen-2-yl)phenyl)anthracene | 866611-29-2 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene ≥97% | Sigma-Aldrich [sigmaaldrich.com]
